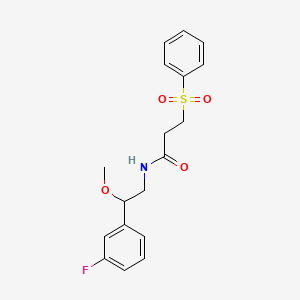
N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(phenylsulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(phenylsulfonyl)propanamide" is a chemical entity that may be related to various pharmacological studies. However, the provided papers do not directly discuss this compound but rather similar compounds with potential biological activities, such as antagonism of the transient receptor potential vanilloid 1 (TRPV1) and interactions with the phenylsulfonyl group .
Synthesis Analysis
The synthesis of related compounds often involves reactions between different organic molecules to introduce specific functional groups that confer the desired biological activity. For instance, the synthesis of N-(3-thenoyl)fluorosulfonimide involved the reaction of 3-thenoic acid with fluorosulfuryl isocyanate . Similarly, the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide was achieved through a halogenated hydrocarbon amination reaction . These methods may provide insights into potential synthetic routes for the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including 1H NMR, IR, and X-ray diffraction . These studies reveal the presence of specific conformers and diastereomers, as well as the geometry of the molecules, which can influence their biological activity.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in the context of their biological activity. For example, the treatment of N-phenyl-3-(phenylsulfonyl)propanamide with butyllithium generated a dianion that could react with aldehydes and ketones to form γ-hydroxy amides, which were then converted to furanones . This demonstrates the potential for such compounds to participate in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through spectroscopic and theoretical methods. The IR carbonyl band analysis, supported by computational calculations, provided insights into the stability and polarity of different conformers . Additionally, the crystal structure analysis revealed intermolecular interactions that contribute to the overall stability of the molecules .
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism Studies
Studies on similar compounds have explored their pharmacokinetics and metabolism in preclinical models. For example, research on a selective androgen receptor modulator (SARM) within a related chemical series demonstrated insights into the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics in rats. The findings indicated low clearance, moderate volume of distribution, and extensive metabolism, highlighting the importance of understanding these properties for therapeutic application and development (Wu et al., 2006).
Synthesis and Characterization
Synthesis and structural characterization form a foundational aspect of chemical research, providing insights into the properties and potential applications of new molecules. For instance, the synthesis of (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide through a reaction between amphetamine and flurbiprofen showcased the process of creating hybrid molecules with detailed analysis via spectroscopic methods (Manolov et al., 2022).
Potential Therapeutic Uses
Research into compounds with similar structures has identified potential therapeutic uses, such as the development of TRPV1 antagonists for pain management. A study on 2-sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides revealed compounds with high affinities for hTRPV1 ligands, providing a pathway for the development of new analgesic medications (Ann et al., 2016).
Material Science Applications
Compounds within this chemical family have also found applications in material science, such as in the development of proton exchange membranes for fuel cells. For example, the synthesis of new sulfonated side-chain grafting units and their incorporation into poly(arylene ether sulfone) copolymers showcased the potential of these materials in enhancing proton conductivity, crucial for fuel cell efficiency (Kim et al., 2008).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4S/c1-24-17(14-6-5-7-15(19)12-14)13-20-18(21)10-11-25(22,23)16-8-3-2-4-9-16/h2-9,12,17H,10-11,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIRTVQMSORKFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(phenylsulfonyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2547667.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B2547669.png)
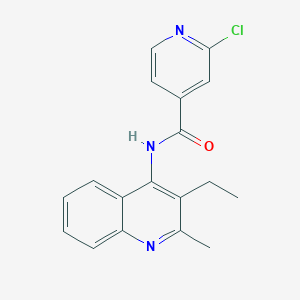
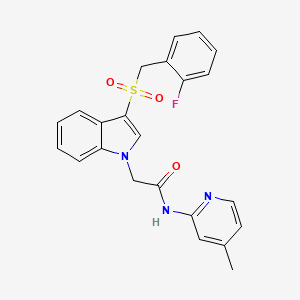
![1-(2-bromophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2547673.png)
![1-[4-[4-(4-Methylphenyl)sulfonylpiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2547677.png)
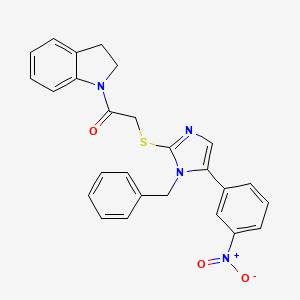
![{[4-Chloro-2-(2,5-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2547680.png)
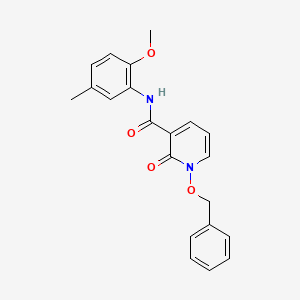

![3-[(3-chlorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
